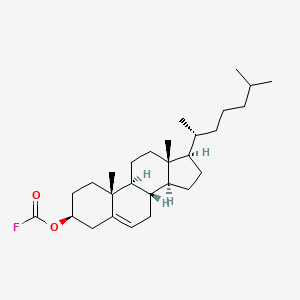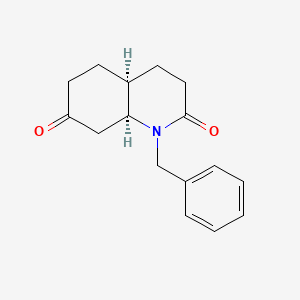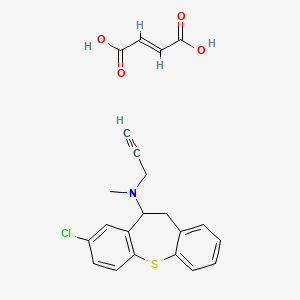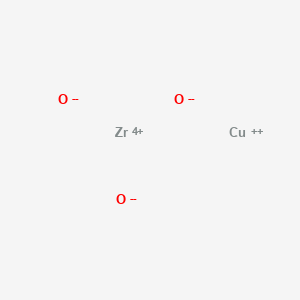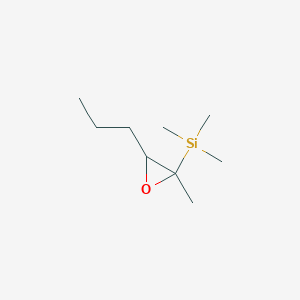![molecular formula C27H39Si4 B14470084 Silane, tris[(trimethylsilyl)phenyl]- CAS No. 66407-69-0](/img/structure/B14470084.png)
Silane, tris[(trimethylsilyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, tris[(trimethylsilyl)phenyl]- is an organosilicon compound with the formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Silane, tris[(trimethylsilyl)phenyl]- can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
- (Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si
- (Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl
Alternatively, the compound can be prepared by reacting trimethylsilyl chloride and trichlorosilane in the presence of lithium, although this method yields the silane in modest amounts : 3 Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for silane, tris[(trimethylsilyl)phenyl]- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Silane, tris[(trimethylsilyl)phenyl]- undergoes various types of chemical reactions, including:
Hydrosilylation: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Radical Reactions: It participates in radical-based transformations, such as the reduction of halides and the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with silane, tris[(trimethylsilyl)phenyl]- include radical initiators like azobisisobutyronitrile (AIBN) and various transition metals. Reaction conditions often involve elevated temperatures and the presence of solvents like carbon tetrachloride (CCl₄) or aqueous media .
Major Products Formed
The major products formed from reactions involving silane, tris[(trimethylsilyl)phenyl]- depend on the specific reaction type. For example, in radical reductions, the primary products are the reduced forms of the starting materials, such as alkanes or alcohols .
科学的研究の応用
Silane, tris[(trimethylsilyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its applications in biology are less documented, but it can be used in the synthesis of biologically active compounds.
作用機序
The mechanism of action of silane, tris[(trimethylsilyl)phenyl]- involves the homolytic cleavage of the Si-H bond to generate silyl radicals. These radicals can then participate in various radical-based reactions, such as reductions and hydrosilylations . The compound’s weak Si-H bond facilitates the formation of these radicals, making it an effective reagent in radical chemistry.
類似化合物との比較
Similar Compounds
Similar compounds to silane, tris[(trimethylsilyl)phenyl]- include:
Tributyltin hydride: A commonly used radical reducing agent, but it is toxic and difficult to separate from reaction products.
Trimethylsilane: Another hydrosilane with a stronger Si-H bond (94 kcal/mol) compared to silane, tris[(trimethylsilyl)phenyl]-.
Triphenylsilane: A phenyl-substituted silane used in various hydrosilylation reactions.
Uniqueness
Silane, tris[(trimethylsilyl)phenyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its low toxicity compared to tributyltin hydride and its versatility in various chemical reactions further enhance its value in synthetic chemistry .
特性
CAS番号 |
66407-69-0 |
|---|---|
分子式 |
C27H39Si4 |
分子量 |
475.9 g/mol |
InChI |
InChI=1S/C27H39Si4/c1-29(2,3)25-19-13-10-16-22(25)28(23-17-11-14-20-26(23)30(4,5)6)24-18-12-15-21-27(24)31(7,8)9/h10-21H,1-9H3 |
InChIキー |
XKXKPANGBAFXCY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1[Si](C2=CC=CC=C2[Si](C)(C)C)C3=CC=CC=C3[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


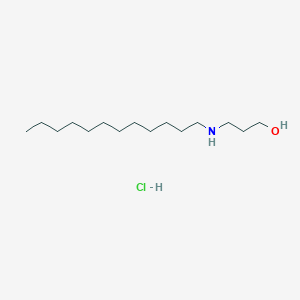
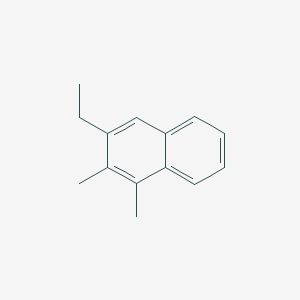
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

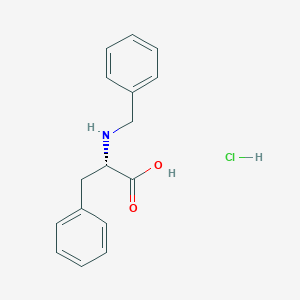
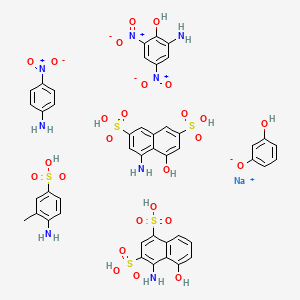
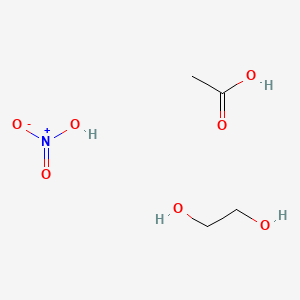
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
